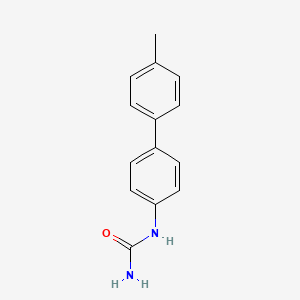

N-(4'-methyl-4-biphenylyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

[4-(4-methylphenyl)phenyl]urea |

InChI |

InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |

InChI Key |

VXTBCYRTEKXSFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)N |

Origin of Product |

United States |

Crystallographic and Supramolecular Structural Analysis of N 4 Methyl 4 Biphenylyl Urea and Analogues

Single Crystal X-ray Diffraction Studies

The crystal structure of N-(4'-methyl-4-biphenylyl)urea has been determined through single crystal X-ray diffraction. This analysis reveals the specific arrangement of the molecules in the solid state, including the unit cell parameters and the symmetry operations that define the crystal's space group. For instance, the related compound N,N′-Bis(4-biphenylyl)urea crystallizes in a system with specific cell dimensions and an R-factor of 0.043, indicating a well-defined structure. researchgate.net Similarly, N-(4-Biphenylyl)urea has been studied, providing key insights into its crystal structure. nih.gov The determination of the space group is fundamental as it describes the symmetry of the crystal lattice, which in turn influences the material's properties.

Table 1: Crystallographic Data for Selected Biphenyl (B1667301) Urea (B33335) Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| N,N′-Bis(4-biphenylyl)urea | - | - | - | 10.535(9) | 11.768(10) | - | - | - | - | researchgate.net |

| 1-(2-Chloro-3-oxocyclohex-1-en-1-yl)-1,3-diisopropylurea | Monoclinic | P21/c | 13.9531(13) | 18.3735(17) | 12.4880(12) | 90 | 90.003(3) | 90 | 8 | rsc.org |

| N,N′-dimethyl-N,N′-di(p-nitrophenyl)urea | Monoclinic | C2/c | 8.17(1) | 14.94(1) | 12.43(1) | - | 94.6(2) | - | 4 | researchgate.net |

| N,N′-dimethyl-N,N′-di(2,4-dinitrophenyl)urea | Orthorhombic | Pbcn | 6.89(1) | 10.32(1) | 24.00(2) | - | - | - | 4 | researchgate.net |

| Form I of CPMBP | Orthorhombic | Pca2 1 | 25.13 | 3.87 | 11.98 | - | - | - | - | researchgate.net |

Aromatic ureas are well-known for forming robust hydrogen-bonded networks, which are a cornerstone of their supramolecular assembly. The most common motif is the urea α-network, where N-H groups of one molecule form hydrogen bonds with the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.netresearchgate.net In the crystal structure of N-(4-Biphenylyl)urea, the N-H(anti)···O hydrogen bonds create this characteristic α-network. nih.govresearchgate.net

The conformation of a molecule, or the spatial arrangement of its atoms, can significantly impact its ability to pack efficiently and form specific intermolecular interactions. For N,N'-diphenylureas, three conformations are possible: trans-trans, cis-trans, and cis-cis. In the solid state and in solution, N,N'-diphenylureas generally adopt a trans-trans conformation. nih.gov

A fascinating conformational change occurs upon N-methylation. The sequential introduction of methyl groups to the nitrogen atoms of N,N'-diphenylurea can induce a shift from the typical trans,trans conformation to a cis,cis conformation. nih.gov This transition is not solely driven by steric hindrance but is also influenced by a rebalancing of conjugation effects. nih.gov In NH-benzanilides, the trans (E) form is favored due to phenyl-amine conjugation, whereas in N-Me benzanilides, the cis (Z) form is preferred due to phenyl-carbonyl conjugation. nih.gov This conformational switch has significant implications for the design of molecules with specific shapes and functionalities. The ability to switch between cisoid and transoid conformations can also be influenced by external stimuli, such as mechanical compression. liv.ac.uk

The packing of N,N′-Bis(4-biphenylyl)urea, for example, results in a structure with a longer c-axis compared to diphenylurea, a direct consequence of the larger biphenyl group. researchgate.net The molecules are often arranged in slip-stacked or corrugated ribbon-like structures, further stabilized by a network of these weaker interactions. researchgate.net The specific arrangement can lead to the formation of mechanically interlocked 3D networks, influencing the mechanical properties of the crystal. researchgate.net

Crystal Engineering Principles Applied to Aromatic Ureas

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. researchgate.netrsc.org For aromatic ureas, the predictability of the N-H···O hydrogen bond makes it a powerful tool for constructing specific supramolecular architectures. rsc.org The urea group is a versatile and predictable building block in crystal assembly. researchgate.netrsc.org

By strategically modifying the substituents on the aromatic rings, it is possible to tune the intermolecular interactions and influence the resulting crystal packing. For instance, introducing ortho substituents on the phenylurea groups can enforce a non-coplanar conformation that is better preorganized for strong intermolecular hydrogen bonding. scispace.com The interplay of strong and weak hydrogen bonds, as well as other non-covalent interactions, can be harnessed to create complex, multi-dimensional structures. core.ac.ukacs.org This approach allows for the engineering of materials with tailored properties, from improved solubility to specific mechanical or optical characteristics.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful non-destructive analytical tool for identifying functional groups and elucidating molecular structure. For N-(4'-methyl-4-biphenylyl)urea, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide complementary information about its vibrational modes.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its distinct functional groups: the urea (B33335) moiety, the biphenyl (B1667301) backbone, and the methyl group.

N-H Stretching: The urea group exhibits characteristic N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. researchgate.net In substituted ureas, these absorptions are crucial for identifying the presence of the urea functionality. nih.gov

C=O Stretching (Amide I band): The carbonyl group (C=O) of the urea moiety gives rise to a strong absorption band, known as the Amide I band. For urea itself, this is observed around 1680 cm⁻¹. researchgate.net In N-aryl substituted ureas, this peak is a prominent feature and its exact position can be influenced by substituent effects and hydrogen bonding.

N-H Bending and C-N Stretching (Amide II and III bands): The Amide II band, a mix of N-H bending and C-N stretching, is typically found near 1570-1598 cm⁻¹. researchgate.netnih.gov The C-N stretching vibrations also contribute to bands at lower wavenumbers, often around 1450 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the biphenyl rings are expected in the 3000-3100 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: The stretching vibrations within the phenyl rings typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Methyl Group Vibrations: The methyl (CH₃) group will show characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Data for the related compound 4-methylbiphenyl (B165694) shows characteristic IR absorptions that can be attributed to the methyl-substituted phenyl ring and the unsubstituted phenyl ring, which would form the core of the this compound spectrum. nist.govspectrabase.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Urea (-NH-CO-NH₂) |

| Aromatic C-H Stretching | 3000 - 3100 | Biphenyl Rings |

| Aliphatic C-H Stretching | 2850 - 2960 | Methyl (-CH₃) |

| C=O Stretching (Amide I) | ~1680 | Urea (-NH-CO-NH₂) |

| N-H Bending (Amide II) | 1570 - 1600 | Urea (-NH-CO-NH₂) |

| Aromatic C=C Stretching | 1450 - 1600 | Biphenyl Rings |

| C-N Stretching | ~1450 | Urea (-NH-CO-NH₂) |

FT-Raman spectroscopy provides data that is complementary to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment (polar bonds), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (non-polar, symmetric bonds).

For this compound, the FT-Raman spectrum would be expected to show:

Strong Aromatic Ring Vibrations: The symmetric stretching vibrations of the C=C bonds in the biphenyl rings, which are often weak in the IR spectrum, would be strong in the Raman spectrum.

C-N Stretching of Urea: The C-N stretching mode of urea gives a strong Raman peak, observed around 1000-1010 cm⁻¹ in urea and its solutions. researchgate.netresearchgate.net This peak is often used for the quantification of urea. brjac.com.br

Symmetric Vibrations: Other symmetric vibrations, such as the symmetric breathing modes of the phenyl rings, would be more prominent in the Raman spectrum compared to the IR spectrum. The C=O stretch of the urea is also Raman active. chemicalbook.com

The analysis of related substituted biphenyls by Raman spectroscopy helps in assigning the vibrations associated with the core structure. acs.org

A complete and unambiguous assignment of all vibrational modes observed in the FT-IR and FT-Raman spectra requires advanced computational analysis. Theoretical calculations, typically using Density Functional Theory (DFT), are employed to calculate the harmonic vibrational frequencies. researchgate.net

The Potential Energy Distribution (PED) is then calculated to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. This allows for a precise assignment of the observed spectral bands. For example, a band might be assigned as having a PED of 80% C=C stretch and 15% C-H bend, giving a clear picture of the nature of the vibration. This type of analysis has been successfully applied to various substituted ureas and related compounds to provide detailed interpretations of their vibrational spectra. scholarscentral.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity

NMR spectroscopy is indispensable for determining the precise connectivity and solution-state structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides a wealth of information through its chemical shifts, signal multiplicities (splitting patterns), and integration values.

Aromatic Protons: The protons on the two phenyl rings of the biphenyl moiety are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. Due to substitution, the protons on each ring will likely appear as distinct sets of signals. The protons on the phenyl ring attached to the urea group will be influenced by its electron-withdrawing/donating effects, while the protons on the other ring will be influenced by the methyl group. The protons ortho and meta to each substituent will have different chemical shifts, often resulting in doublet or multiplet patterns due to spin-spin coupling. For example, in the related 4-methyl-1,1'-biphenyl, the aromatic protons appear as multiplets between 7.3 and 7.7 ppm. rsc.org

Urea Protons (-NH and -NH₂): The protons on the nitrogen atoms of the urea group can have a wide range of chemical shifts depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. The NH proton adjacent to the biphenyl group and the terminal NH₂ protons would likely appear as separate broad singlets. In DMSO-d₆, urea protons often appear between 5.5 and 9.0 ppm. chemicalbook.com

Methyl Protons (-CH₃): The three protons of the methyl group attached to the biphenyl ring are chemically equivalent and would appear as a sharp singlet. Its chemical shift would be in the aliphatic region, expected around 2.3-2.5 ppm, similar to the methyl signal in 4-methyl-1,1'-biphenyl (2.51 ppm) and 4'-methyl-4-trifluoromethyl-biphenyl (B1624673) (2.36 ppm). rsc.orgchemicalbook.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons (Biphenyl) | 7.0 - 8.0 | Doublets, Multiplets |

| Urea Protons (-NH, -NH₂) | 5.5 - 9.0 (solvent dependent) | Broad Singlets |

| Methyl Protons (-CH₃) | ~2.4 | Singlet |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The carbon of the urea carbonyl group is highly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of 155-165 ppm. For urea itself, the signal is around 160 ppm. hmdb.cachemicalbook.com

Aromatic Carbons: The twelve carbon atoms of the biphenyl system will resonate in the aromatic region, generally between 120 and 145 ppm. The signals will be distinct due to the substitution pattern. The carbon atoms directly attached to other groups (ipso carbons) can be identified by their lower intensity and specific shifts. For instance, the carbon attached to the methyl group in 4-methyl-1,1'-biphenyl appears around 137 ppm, while the carbon attached to the other phenyl ring (the ipso-carbon of the junction) appears near 141 ppm. rsc.org The other aromatic carbons (ortho, meta, para) will have distinct shifts based on the electronic effects of the urea and methyl substituents.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the aliphatic region at a high field (upfield), typically around 21 ppm, as seen in 4-methyl-1,1'-biphenyl. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 155 - 165 |

| Aromatic Carbons (Biphenyl) | 120 - 145 |

| Methyl Carbon (-CH₃) | ~21 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information, confirming the molecular framework. emerypharma.comcolumbia.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton couplings within the molecule. Key correlations would be observed between the adjacent aromatic protons on both phenyl rings of the biphenyl moiety. For instance, the protons ortho to the urea group (H-3, H-5) would show correlations to the protons meta to the urea group (H-2, H-6). Similarly, on the other ring, the protons ortho to the methyl group (H-3', H-5') would correlate with the protons meta to the methyl group (H-2', H-6'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. columbia.edu It would allow for the definitive assignment of each protonated carbon in the biphenyl rings and the methyl group by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2- to 4-bond) correlations between protons and carbons, which helps in piecing together the molecular fragments. emerypharma.com Key HMBC correlations for this compound would include:

The protons of the methyl group (4'-CH₃) correlating to the carbons C-4', C-3', and C-5'.

The NH protons of the urea group correlating to the urea carbonyl carbon (C=O), the ipso-carbon of the first phenyl ring (C-4), and potentially across the urea linkage to the other nitrogen.

The aromatic protons showing correlations to adjacent and quaternary carbons within their respective rings and, importantly, across the biphenyl linkage (e.g., H-2/H-6 to C-4). The urea carbonyl carbon signal would show correlations to the NH protons.

These combined techniques provide a comprehensive and definitive confirmation of the chemical structure of this compound.

Table 1: Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H-2/6 ↔ H-3/5; H-2'/6' ↔ H-3'/5' | Confirms proton spin systems on each aromatic ring. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Aromatic C-H ↔ Aromatic ¹H; CH₃ ↔ ¹H of methyl | Assigns all protonated carbons. |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | ¹H-NH ↔ C=O, C-4; ¹H-CH₃ ↔ C-4', C-3'/5' | Confirms connectivity between the urea moiety and the biphenyl group, and the position of the methyl group. |

Solution-State Conformational Analysis and Aromatic Ring Stacking Interactions

The conformation of N,N'-diaryl ureas in solution is governed by the rotational barriers around the C-N bonds and the nature of the substituents. acs.org For N-aryl ureas, two primary conformations are typically observed: trans-trans and cis-trans, referring to the orientation of the substituents relative to the carbonyl group. nih.govacs.org

In the case of this compound, the biphenyl groups are expected to be tilted relative to the plane of the urea function. core.ac.uk The presence of the 4'-methyl group is unlikely to cause a major shift from the typical conformational preferences seen in similar diphenylureas but can influence the rotational dynamics and packing in the solid state.

Aromatic ring stacking and related non-covalent interactions are significant in stabilizing the conformations of urea derivatives. nih.gov Studies on similar molecules and protein-urea complexes have highlighted two key interactions:

π-π Stacking: The urea moiety itself can participate in stacking interactions, where its π-system lies parallel to an aromatic ring. nih.govacs.org

NH-π Interactions: This involves a perpendicular orientation where one of the N-H bonds of the urea points towards the face of an aromatic ring. nih.gov In the crystal structure of the related N-(4-biphenylyl)urea, an unconventional N-H···π hydrogen bond has been observed, suggesting this interaction is also relevant for this compound. nih.gov

These stacking and NH-π interactions play a crucial role in the molecule's supramolecular chemistry and its interactions in biological systems. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is primarily determined by the π → π* transitions of the biphenyl chromophore. The parent biphenyl molecule exhibits a strong absorption maximum (λ_max) around 247.5 nm in cyclohexane. photochemcad.com The addition of a methyl group to the 4' position results in a slight red shift (bathochromic shift), with 4-methylbiphenyl showing a λ_max at 253 nm. aatbio.com

The urea substituent (-NH-CO-NH₂) attached to the 4-position of the biphenyl system will act as an auxochrome. Its lone pair electrons on the nitrogen can conjugate with the aromatic π-system, which typically leads to a further bathochromic shift and an increase in the molar absorptivity (hyperchromic effect). Therefore, the main absorption band for this compound is expected to appear at a wavelength slightly longer than 253 nm. The spectrum of aqueous urea itself shows absorption only in the deep UV region. researchgate.net

Table 2: UV-Vis Absorption Data for this compound and Related Chromophores

| Compound | λ_max (nm) | Solvent | Reference |

|---|---|---|---|

| Biphenyl | 247.5 | Cyclohexane | photochemcad.com |

| 4-Methylbiphenyl | 253 | Not Specified | aatbio.com |

| This compound | >253 (Predicted) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the protonated molecule [M+H]⁺, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₄N₂O), the calculated monoisotopic mass of the neutral molecule is 226.1106 Da. The exact mass of the protonated ion [C₁₄H₁₅N₂O]⁺ would be measured as 227.1184 Da.

Tandem mass spectrometry (MS/MS) of the protonated ion reveals characteristic fragmentation patterns for N,N'-substituted ureas. nih.gov The most significant fragmentation pathway for such compounds involves the cleavage of a C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.govresearchgate.net

For this compound, two primary fragmentation routes are expected:

Cleavage to form the 4-methyl-4'-biphenylylamine cation and neutral isocyanic acid.

Cleavage to form the 4-methyl-4'-biphenyl isocyanate cation and ammonia (B1221849).

The relative abundance of these fragments provides structural information and can be used to differentiate isomers. researchgate.net

Table 3: Predicted HRMS Data and Key Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₄H₁₅N₂O]⁺ | 227.1184 | Protonated parent molecule |

| [M-NH₃+H]⁺ | [C₁₄H₁₂NO]⁺ | 210.0919 | Loss of ammonia (as 4-methyl-4'-biphenyl isocyanate) |

| [M-HNCO+H]⁺ | [C₁₃H₁₃N]⁺ | 183.1048 | Loss of isocyanic acid (as 4-amino-4'-methylbiphenyl) |

Near-Infrared (NIR) Spectroscopy for Overtones and Combination Bands in Polymerized Analogues

Near-infrared (NIR) spectroscopy is a powerful tool for analyzing polymers containing this compound units, such as in poly(ether urethane (B1682113) urea)s (PEUUs). haverford.edu NIR spectra are characterized by overtone and combination bands of fundamental vibrations, particularly those involving hydrogen atoms (C-H, N-H, O-H). chimarhellas.com

In a polymer matrix incorporating this compound, specific NIR bands can be assigned to its constituent groups:

Aromatic C-H Bands: The biphenyl group gives rise to characteristic absorptions. The second overtone of the aromatic C-H stretch appears around 1144 nm, while the first overtone is found near 1690 nm. A combination band is also observed around 2164 nm. haverford.edu

Methyl C-H Bands: The methyl group will contribute to aliphatic C-H stretching overtones and combination bands in the 1700-1800 nm and 2200-2500 nm regions.

Urea N-H and C=O Bands: The urea linkage is particularly sensitive to its environment, especially hydrogen bonding.

The first overtone of the N-H stretch in free (non-hydrogen-bonded) urea groups is observed around 1480-1500 nm. When hydrogen-bonded, this band shifts to higher wavelengths (1520-1560 nm).

Combination bands involving N-H and C=O groups are found in the 1900-2100 nm range and are also sensitive to hydrogen bonding, providing information on phase separation and domain structure in copolymers. core.ac.ukacs.org

NIR spectroscopy can thus be used to rapidly determine the content of such urea-biphenyl hard segments in copolymers and to probe the degree of hydrogen bonding and phase morphology within the polymer. haverford.educore.ac.uk

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of N-(4'-methyl-4-biphenylyl)urea at the molecular level. These computational methods allow for the detailed exploration of its electronic and structural properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For urea (B33335) derivatives, DFT, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G**, is employed to determine the most stable molecular geometry by finding the minimum energy conformation. primescholars.comacs.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C=O Bond Length | 1.21 - 1.22 Å | DFT/B3LYP/6-31G(d,p) |

| C-N Bond Length | 1.35 - 1.43 Å | DFT/B3LYP/6-31G(d,p) |

| N-C(aryl) Bond Length | 1.40 - 1.42 Å | DFT/B3LYP |

| Biphenyl (B1667301) Torsional Angle | ~40 - 45° | Ab initio/DFT |

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding within a molecule. acs.orgallsubjectjournal.com It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. faccts.de In molecules like this compound, NBO analysis can quantify the stabilization energy associated with electron delocalization from the nitrogen lone pairs (LP) to the antibonding orbital (π) of the carbonyl group (LP(N) → π(C=O)). This interaction is characteristic of the amide and urea functionality and contributes significantly to the planarity and rotational barrier of the urea group. nih.gov

Furthermore, NBO can reveal weaker intramolecular interactions, such as N-H···π interactions, which have been observed in the crystal structure of the related N-(4-biphenylyl)urea. nih.gov These interactions, along with charge transfer between the biphenyl rings and the urea moiety, play a crucial role in determining the molecule's conformation and electronic properties. acs.org The analysis provides stabilization energy (E2) values, which indicate the strength of these donor-acceptor interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.netschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. nih.gov For this compound, the π-conjugated system of the biphenyl moiety is expected to significantly influence the FMO energies. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the biphenyl group, while the LUMO may be distributed over the urea and phenyl groups. In various urea derivatives, the HOMO-LUMO gap is a key factor in determining their potential for applications like nonlinear optics. nih.gov From the HOMO and LUMO energies, global reactivity descriptors can be calculated, as shown in the table below.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. researchgate.net |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Power of an atom to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | ω = (χ2) / (2η) | Propensity of a species to accept electrons. researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. allsubjectjournal.comuni-muenchen.de The MEP map is plotted onto a constant electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red-colored regions indicate negative electrostatic potential and are rich in electrons, making them susceptible to electrophilic attack. In this compound, this region is expected to be concentrated around the carbonyl oxygen atom. researchgate.net Blue-colored regions represent positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These are typically found around the hydrogen atoms of the N-H groups. researchgate.net Green regions correspond to neutral or zero potential. The MEP surface provides a clear, intuitive picture of the molecule's charge distribution and potential sites for intermolecular interactions, such as hydrogen bonding. uni-muenchen.deresearchgate.net

Conformational Dynamics and Energy Landscape Studies of Urea Derivatives

The biological activity and material properties of urea derivatives are often dictated by their three-dimensional shape and conformational flexibility. nih.gov The urea linkage itself has conformational preferences due to resonance, generally favoring a trans,trans conformation in N,N'-diphenylureas. nih.gov However, rotation around the C-N bonds and the C-C bond of the biphenyl group leads to a complex potential energy surface with multiple minima (stable conformers) and transition states.

Computational studies on phenylurea and other derivatives have explored the potential energy surfaces (PES) for rotation around key bonds. pnnl.gov For phenylurea, the lowest energy form is a trans isomer with a syn geometry. pnnl.gov The rotational barrier around the C(sp2)-N bond in these derivatives is typically in the range of 8-10 kcal/mol. pnnl.govresearchgate.net The presence of the 4'-methyl group and the extended biphenyl system in this compound will influence this landscape. Understanding the relative energies of different conformers and the barriers to their interconversion is crucial for predicting which shapes are most likely to be present under given conditions. nih.gov

Theoretical Prediction of Linear and Non-Linear Optical (NLO) Properties

Diaryl ureas and other organic molecules with extended π-electron systems are of great interest for their non-linear optical (NLO) properties, which are essential for applications in optoelectronics and photonics. dtic.mil Computational methods, particularly DFT, are widely used to predict the NLO response of molecules.

The key NLO parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability (β) value is indicative of a strong NLO response. researchgate.net For a molecule to have a significant β value, it often needs to possess a large change in dipole moment upon excitation, which is facilitated by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge. ajchem-a.com

In this compound, the biphenyl system acts as the π-bridge. The urea moiety and methyl group can influence the donor-acceptor characteristics of the molecule. Theoretical calculations of β for new compounds are often compared to the value for urea, which is a standard reference material in NLO studies. nih.govajchem-a.com Studies on various organic systems have shown that calculated β values can be many times greater than that of urea, indicating their promise as NLO materials. nih.govajchem-a.com DFT calculations using different functionals can yield varying results, highlighting the importance of method selection for accurate predictions. researchgate.net

| Compound | Property | Calculated Value (esu) | Method |

|---|---|---|---|

| Urea (Reference) | β | 0.37 x 10-30 | DFT |

| Fused-Triazine Derivative | β | ~24 times > Urea | B3LYP/6-311G** |

| Cinnoline Derivative | β | ~5 times > Urea | HF/6-311G(d,p) |

| D-π-A Chromophore | β | 368.02 x 10-31 | ωB97XD/6311++G(d,p) |

Determination of First-Order Hyperpolarizability and NLO Activity

First-order hyperpolarizability (β) is a tensor quantity that measures a molecule's second-order nonlinear optical (NLO) response. rug.nl Materials with high β values are sought after for applications in frequency conversion (e.g., second-harmonic generation, SHG), optical switching, and other photonic technologies. nih.govacs.org Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting the β values of new molecules. acs.orgnih.govosti.govresearchgate.net The magnitude of β is highly sensitive to molecular features such as the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. researchgate.net

Direct computational results for this compound are not documented in available literature. However, extensive theoretical work on other urea derivatives and π-conjugated systems highlights the key determinants of NLO activity. researchgate.netresearchgate.netresearchgate.net For example, a DFT study on (E)-1-(4-methylbenzylidene)urea, an analog containing a urea moiety, calculated its first hyperpolarizability and found it to be significantly higher than that of the reference urea molecule, indicating its potential as an NLO material. primescholars.comscirp.org The computational approach typically involves optimizing the molecular geometry and then calculating the static hyperpolarizability using a selected functional and basis set, such as CAM-B3LYP, which is known to perform well for NLO properties. researchgate.netd-nb.info The results underscore that extending π-conjugation and strategic placement of substituents, as seen in the biphenylurea scaffold, are effective strategies for enhancing NLO response. researchgate.net

Table 2: Calculated First-Order Hyperpolarizability (β) for Urea and Analogous Compounds

| Compound | Method | Total Hyperpolarizability β_tot (x 10⁻³⁰ esu) | Relative Enhancement (vs. Urea) |

| Urea | DFT/B3LYP/6-311++G | 0.3728 | 1.0 |

| 4-Methyl-3-nitrobenzoic acid | DFT/B3LYP/6-311++G | 3.66 | 9.8 |

| (E)-1-(4-methylbenzylidene)urea | DFT/B3LYP/6-31G(d,p) | 6.138 | 16.5 |

This table presents representative data for analogous compounds to illustrate typical calculated values and their comparison to the urea standard. The unit esu (electrostatic unit) is equivalent to cm⁵/esu.

Mechanistic Investigations of Reaction Pathways via Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. rsc.orgbeilstein-journals.org The synthesis of N,N'-disubstituted ureas, such as this compound, commonly proceeds through the reaction of an amine with an isocyanate. researchgate.netnih.gov

DFT calculations have been employed to investigate the pathways for urea formation. Mechanistic studies, supported by both experiments and DFT computations, suggest that the synthesis of urea derivatives can proceed via a transient isocyanate intermediate. acs.orgmdpi.comosti.gov For example, in the dehydrogenative coupling of formamides with amines, a key step is the dehydrogenation of the formamide (B127407) to produce an isocyanate, which is then trapped by another amine molecule to form the final urea product. acs.orgosti.gov Similarly, the Hofmann rearrangement of primary amides mediated by reagents like diacetoxyiodobenzene (B1259982) is proposed to proceed via an isocyanate intermediate, which subsequently reacts with an amine to yield an unsymmetrical urea. mdpi.com

Another computationally studied route is the direct reaction of isocyanates with amines. rsc.org This reaction is fundamental to the production of polyurethanes and related materials. rsc.org Computational models of this reaction help in understanding the catalytic cycle, where the urea product itself can sometimes act as a catalyst. rsc.org These theoretical studies provide a detailed energy profile of the reaction, identifying the rate-limiting steps and guiding the optimization of reaction conditions for efficient synthesis. rsc.orgacs.org

Molecular Docking and Ligand-Receptor Interaction Modeling for Analogous Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. While docking studies specifically for this compound are not reported, research on analogous compounds containing a biphenyl urea or similar biphenyl scaffold provides significant insights. tandfonline.comnih.govresearchgate.netresearchgate.net

A notable example involves analogs of brequinar (B1684385) (BQR), a drug that contains a fluorinated biphenyl unit. explorationpub.comnih.gov Molecular docking studies were conducted to evaluate the interaction of BQR and its derivatives with the programmed death-ligand 1 (PD-L1) protein, a critical immune checkpoint target. explorationpub.comrsc.org The modeling revealed that BQR could form a stable complex with the PD-L1 dimer. explorationpub.com Further computational analysis showed that modifying the BQR scaffold, for instance, by replacing its acid function with a trifluoroethanol group or coupling it to a triphenylphosphine (B44618) (TPP) unit, could significantly enhance the binding affinity to PD-L1. explorationpub.com

In other studies, biphenyl urea derivatives have been designed and evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. tandfonline.comnih.gov Molecular docking simulations suggested that these compounds could bind effectively in the receptor's hinge region, with some analogs forming hydrogen bonds crucial for inhibitory activity. nih.gov Similarly, diphenyl urea analogs have been docked into the active site of the α-glucosidase enzyme to predict their binding modes and explain their potential for managing type II diabetes. nih.gov These computational models consistently highlight how the biphenyl urea structure can be optimized to achieve potent and selective interactions with biological targets.

Synthesis and Characterization of N 4 Methyl 4 Biphenylyl Urea Derivatives and Analogues

Design Principles for Modifying the Biphenyl (B1667301) Urea (B33335) Scaffold

The biphenyl urea scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid, planar, and aromatic nature, which facilitates a variety of intermolecular interactions. The design principles for modifying this scaffold are guided by the goal of fine-tuning its physicochemical and biological properties. nih.govresearchgate.net A primary strategy involves scaffold hopping, where the core structure is altered to create novel analogues while preserving key pharmacophoric features. researchgate.net This can involve replacing parts of the biphenyl or urea moieties with bioisosteres to improve affinity, selectivity, or metabolic stability. tandfonline.com

Key design principles include:

Modulation of Hydrogen Bonding: The urea moiety is a potent hydrogen bond donor and acceptor. Modifications aim to control this capability by introducing electron-donating or electron-withdrawing groups on the substituents of the urea nitrogens. nih.gov

Disruption of Planarity: While the biphenyl urea core is largely planar, introducing bulky substituents, particularly at the ortho positions of the phenyl rings or on the urea nitrogens (N-alkylation), can disrupt this planarity. nih.gov This conformational change can significantly impact solubility and binding affinity to biological targets. nih.govresearchgate.net

Enhancing Stacking Interactions: The aromatic rings of the biphenyl group are capable of engaging in π-stacking interactions. The design can incorporate features that promote or modify these interactions to control self-assembly and receptor binding. nih.gov

Systematic Introduction of Substituents: A common principle is the systematic introduction of diverse substituents at various positions on the biphenyl rings. nih.gov This allows for the exploration of structure-activity relationships (SAR) by varying properties like hydrophobicity, electronics (electron-donating vs. electron-withdrawing), and steric bulk. nih.govmdpi.com For instance, replacing a pyridine (B92270) ring with a pyrimidine (B1678525) ring in biphenyl urea analogues was explored to increase structural diversity, as pyrimidine is found in many allosteric modulators. nih.gov

Strategies for Introducing Diverse Substituents on the Biphenyl and Urea Moieties

A variety of synthetic strategies are employed to introduce chemical diversity into the N-(4'-methyl-4-biphenylyl)urea framework. These methods can be broadly categorized into those that build the core structure with pre-functionalized components and those that modify the scaffold after its formation.

Synthesis of the Biphenyl Moiety: The core biphenyl structure is most commonly synthesized via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly prevalent due to its high efficiency and broad functional group tolerance, allowing for the coupling of an aryl halide with an arylboronic acid. researchgate.net This method is ideal for creating asymmetrically substituted biphenyls.

Formation of the Urea Moiety: The urea linkage is typically formed by reacting an amine with an isocyanate. For unsymmetrical ureas like this compound, this involves the reaction of 4'-methyl-4-biphenylamine with a suitable isocyanate, or the reaction of an isocyanate derived from 4'-methyl-4-biphenylamine with another amine. nih.govmdpi.com

Common reagents for urea synthesis include:

Phosgene (B1210022) and its Equivalents: The reaction of amines with phosgene is a traditional method. nih.gov Due to the high toxicity of phosgene, safer solid equivalents like triphosgene (B27547) (bis(trichloromethyl)carbonate, BTC) and N,N'-carbonyldiimidazole (CDI) are now widely used. nih.govdergipark.org.tr Triphosgene reacts with an aniline (B41778) derivative to form an isocyanate intermediate, which then reacts with a second amine to yield the urea. nih.govdergipark.org.tr

Dehydrogenative Coupling: Newer, greener protocols involve the catalytic dehydrogenative coupling of amines and methanol (B129727) or formamides to produce ureas, often using earth-abundant metal catalysts like manganese. acs.org These methods proceed via an isocyanate intermediate and release hydrogen gas as the only byproduct. acs.org

Introducing Substituents: Diverse substituents are introduced by using appropriately functionalized starting materials. For example:

To place substituents on the terminal phenyl ring, a substituted aniline or phenyl isocyanate is used in the final urea formation step. mdpi.com

To functionalize the biphenyl core, a substituted phenylboronic acid or a substituted aryl halide can be used in the initial Suzuki coupling.

Late-stage functionalization can also be employed, where a pre-formed biphenyl urea scaffold containing a reactive group (e.g., a nitro or amino group) is further modified. mdpi.com For example, a nitro group can be reduced to an amine, which can then be acylated or otherwise derivatized. mdpi.com

Structure-Property Relationships Derived from Systematic Derivatization

Impact of N-Methylation on Molecular Planarity and Conformation

The introduction of a methyl group onto one or both nitrogen atoms of the urea moiety (N-methylation) has a profound impact on the molecule's three-dimensional structure. In N,N'-diphenylureas, the unsubstituted urea typically adopts a planar trans,trans conformation, stabilized by intermolecular hydrogen bonds. nih.gov

Sequential N-methylation disrupts this planarity and alters the preferred conformation. nih.gov

Single N-methylation: Introducing one methyl group can lead to steric clashes, forcing a deviation from planarity. For example, in N-methyl-N-1-naphthyl urea, steric hindrance between the methyl group and the naphthyl ring disrupts the planar conformation, leading to a significant increase in solubility. nih.gov

Double N-methylation: The introduction of two methyl groups, creating an N,N'-dimethyl urea, often induces a conformational switch from the trans,trans arrangement to a cis,cis conformation. nih.gov This change breaks the hydrogen bonding network that relies on the N-H protons and significantly alters the molecule's shape and packing in the solid state. nih.govresearchgate.net

This stereochemical switching is a powerful tool in molecular design. nih.gov By controlling the planarity and conformation through N-methylation, properties like solubility, melting point, and the ability to form specific intermolecular interactions can be finely tuned. nih.govresearchgate.net

Substituent Effects on Intermolecular Interactions and Solid-State Packing

The nature and position of substituents on the biphenyl rings play a critical role in dictating how the molecules interact with each other and pack in the solid state. These interactions govern important material properties like crystal morphology and charge transport characteristics. rsc.orgbg.ac.rs

Hydrogen Bonding: The primary interaction in many urea derivatives is the N-H···O=C hydrogen bond, which often leads to the formation of one-dimensional tapes or two-dimensional sheets (the urea α-network). bg.ac.rsnih.gov The introduction of other hydrogen bond donors or acceptors as substituents can create more complex, three-dimensional networks. bg.ac.rs

π-π Stacking: The aromatic biphenyl groups facilitate π-π stacking interactions. Electron-withdrawing substituents (like nitro or fluoro groups) and electron-donating substituents (like methyl or methoxy (B1213986) groups) alter the electron density of the rings, thereby influencing the strength and geometry of these stacking interactions. rsc.org

Torsional Angle: The dihedral (torsional) angle between the two phenyl rings of the biphenyl moiety is sensitive to the electronic nature of the substituents at the para positions. Electron-withdrawing groups like a nitro group tend to increase the torsional angle, while electron-donating groups like a methyl group can decrease it. The balance of these effects in asymmetrically substituted biphenyls results in intermediate torsional angles.

Systematic studies where substituents are varied (e.g., OCH₃, CH₃, H, F, Cl) have shown that these changes can modify intermolecular distances and lead to different packing motifs, which in turn affect properties like charge carrier mobility in organic electronic devices. rsc.orgaps.org

Synthesis and Spectroscopic Characterization of Specific Biphenyl Urea Derivatives

The synthesis of biphenyl urea derivatives is well-documented, typically involving the coupling of a biphenyl amine with an isocyanate or a phosgene equivalent. mdpi.comdergipark.org.tr The resulting compounds are characterized using a suite of spectroscopic techniques to confirm their structure.

A general synthetic route involves reacting an aniline derivative with triphosgene to form an isocyanate intermediate, which is then reacted with a second amine to furnish the final unsymmetrical urea. dergipark.org.tr

Example: Synthesis of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea This compound was synthesized in a two-step process. First, 2-nitroaniline (B44862) was reacted with triphosgene. The resulting isocyanate intermediate was then reacted with 3,5-difluoroaniline (B1215098) to give the final product with a 92% yield. dergipark.org.tr

Spectroscopic Data: The structures of these derivatives are confirmed by various analytical methods.

Nuclear Magnetic Resonance (NMR):

¹H NMR spectroscopy is used to identify the protons in the molecule. The N-H protons of the urea group typically appear as broad singlets at high chemical shifts (e.g., ~9-10 ppm). tandfonline.comdergipark.org.tr Protons on the aromatic rings show characteristic splitting patterns in the aromatic region (~7-8 ppm). tandfonline.com

¹³C NMR spectroscopy confirms the carbon framework. The urea carbonyl carbon gives a characteristic signal around 152-180 ppm. tandfonline.comdergipark.org.tr

Infrared (IR) Spectroscopy:

IR spectroscopy is crucial for identifying the urea functional group. A strong absorption band corresponding to the C=O stretching vibration is typically observed around 1650 cm⁻¹. scielo.br The N-H stretching vibrations appear as sharp or broad bands in the region of 3300-3500 cm⁻¹. mdpi.com

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. tandfonline.commdpi.com

The table below provides representative spectroscopic data for a synthesized biphenyl urea derivative.

| Compound Name | Synthesis Method | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1,3-bis(4-(Trifluoromethyl)phenyl)urea | Reaction of corresponding anilines | 9.26 (s, 2H, NH), 7.63-7.72 (m, 8H, Ar-H) | 152.55 (C=O), 143.54, 126.73, 125.87, 123.13, 122.92, 122.50, 118.51 (Ar-C) | tandfonline.com |

| 1-([1,1′-Biphenyl]-4-yl)-3-(4-(trifluoromethyl)phenyl)thiourea | Reaction of corresponding anilines | 10.25 (s, 1H, NH), 7.32-7.79 (m, Ar-H) | 179.79 (C=S), 123.14-144.01 (Ar-C) | tandfonline.com |

| Pyrazole (B372694) Acylurea Derivatives | Multistep synthesis | Varied signals for pyrazole and biphenyl protons | Varied signals confirming pyrazole and biphenyl carbons | nih.gov |

Design and Synthesis of Biphenyl Thiourea (B124793) Analogues

Biphenyl thiourea analogues, where the carbonyl oxygen of the urea is replaced by a sulfur atom, are designed to explore alternative hydrogen bonding patterns and biological activities. tandfonline.comnih.gov The C=S bond is longer and the sulfur atom is less electronegative and more polarizable than oxygen, which alters the electronic and steric profile of the molecule.

Design Principles: The design of biphenyl thiourea analogues often follows similar principles to their urea counterparts. The primary goal is to investigate how the change from an oxygen to a sulfur atom affects structure-activity relationships. nih.govnih.gov This bioisosteric replacement can lead to:

Altered hydrogen bonding capacity.

Different conformational preferences.

Modified lipophilicity and metabolic stability.

Novel interactions with biological targets. nih.gov

Synthesis: The synthesis of thioureas is analogous to that of ureas. The most common method involves the reaction of an amine with an isothiocyanate. For example, to synthesize 1-([1,1′-biphenyl]-4-yl)-3-(4-(trifluoromethyl)phenyl)thiourea, 4-aminobiphenyl (B23562) would be reacted with 4-(trifluoromethyl)phenyl isothiocyanate. tandfonline.com

Alternative synthetic routes include:

Reaction of an amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) intermediate, which can then be further reacted. mdpi.com

Advanced Functional Materials and Supramolecular Assemblies Incorporating Biphenyl Urea Scaffolds

Integration of Biphenyl (B1667301) Urea (B33335) Moieties into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic linkers. The incorporation of urea functionalities, particularly on rigid backbones like biphenyl, introduces specific hydrogen-bonding capabilities that can be harnessed to control the framework's assembly, structure, and function.

The creation of urea-functionalized linkers is a critical first step in building urea-containing MOFs. These linkers are typically designed with carboxylate or pyridyl groups at their ends to coordinate with metal centers. The synthesis of the central urea moiety can be achieved through several established chemical reactions. A common method involves the reaction of a diamine, such as 2,2′-diamino-(1,1′-biphenyl)-4,4′-dicarboxylic acid, with triphosgene (B27547) in a buffered system. hhu.de This approach allows for the direct formation of the cyclic urea within the biphenyl structure.

Another strategy is to synthesize a pre-designed N-donor ligand containing the urea group first. For instance, reacting carbohydrazide (B1668358) with 4-acetylpyridine (B144475) yields a urea-containing ligand that can then be combined with a dicarboxylic acid and a metal salt under solvothermal conditions to construct the MOF. acs.org The immobilization of urea fragments onto the rigid structures of a MOF linker is a deliberate strategy to prevent the self-association that often occurs with urea derivatives in solution, thereby making the hydrogen-bonding sites available for other functions. acs.orgnih.gov The choice of a rigid biphenyl backbone functionalized with groups like carboxylates ensures that the resulting linker can effectively connect metal clusters into a stable, extended framework. hhu.denih.gov

The presence of urea units within the organic linkers has a profound influence on the final properties of the MOF. The strong hydrogen-donating N-H groups of the urea moiety can form robust hydrogen bonds, often with carboxylate groups of adjacent linkers or with guest molecules. acs.orgresearchgate.net These interactions act as structure-directing agents, influencing the self-assembly process and the resulting topology of the framework. researchgate.net For example, these hydrogen-bonding interactions can lead to the formation of 2D layered structures that stack into a 3D framework. researchgate.net

Polyurea and Organic Polymer Architectures Incorporating Biphenyl Units

Polyureas are a class of polymers characterized by repeating urea linkages. Incorporating rigid aromatic units like biphenyl into the polymer backbone can significantly enhance thermal stability and modify mechanical properties.

A sustainable and atom-economical route to synthesizing polyureas is through the dehydrogenative coupling of diamines and a carbonyl source like methanol (B129727) or diformamides. nih.govfigshare.comacs.org This method, often catalyzed by earth-abundant metal pincer complexes such as manganese, avoids the use of highly toxic feedstocks like phosgene (B1210022) and diisocyanates, which are common in traditional polyurea production. nih.govfigshare.com The reaction proceeds by releasing hydrogen gas (H₂) as the sole byproduct. figshare.com Mechanistic studies suggest the reaction occurs via an isocyanate intermediate formed through the metal-catalyzed dehydrogenation of formamides or the coupling of amines and methanol. nih.govfigshare.com This approach has been successfully used to create a variety of polyureas, including those incorporating aromatic diamines, by coupling them with methanol. acs.orgrsc.org The resulting polymers can be characterized for their chemical structure, thermal stability, and mechanical properties. nih.gov

Porous Organic Polymers (POPs) are a class of amorphous, highly crosslinked materials with permanent porosity and high surface areas. researchgate.netmdpi.com It is possible to design POPs that incorporate both triazine and urea functionalities to create materials with tailored properties. For example, covalent triazine frameworks (CTFs) can be constructed using a urea-aldehyde condensation method, reacting a diformyl monomer with an amidine dihydrochloride. arabjchem.org This creates a robust polymer network. arabjchem.org

Generally, triazine-based POPs are synthesized through the polycondensation of melamine (B1676169) (a triazine derivative) with various dialdehydes. mdpi.com While this directly forms polyaminal structures, the integration of urea groups can be achieved by designing specific monomers that contain both functionalities. The presence of nitrogen-rich triazine and urea groups within the porous structure creates a high density of basic sites, which is advantageous for applications such as CO₂ capture and catalysis. rsc.orgacs.org The high stability, tunable porosity, and functionalizable nature of these polymers make them promising candidates for a range of applications. researchgate.netmdpi.com

Development of Non-Linear Optical (NLO) Materials Based on Biphenyl Urea Scaffolds

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. Organic materials, particularly those with donor-π-acceptor (D-π-A) structures, have attracted significant interest for NLO applications due to their large optical nonlinearities and fast response times. scirp.orgtcichemicals.com Biphenyl urea scaffolds are excellent candidates for NLO materials, where the biphenyl system acts as the π-conjugated bridge, and the urea group can function as an electron acceptor, often complemented by an electron-donating group on the opposite end of the molecule.

The NLO properties of these materials, particularly the second-order hyperpolarizability (β), are a measure of their ability to generate second-harmonic generation (SHG), the frequency doubling of light. The efficiency of SHG is often compared to that of a standard inorganic crystal, potassium dihydrogen phosphate (B84403) (KDP). For instance, diphenyl urea has been shown to have an SHG efficiency 0.64 times that of KDP. scirp.org The non-centrosymmetric crystal structure is a prerequisite for second-order NLO effects, a condition met by some diphenyl urea derivatives. scirp.org Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and understand the NLO properties of new chromophores, correlating molecular structure with hyperpolarizability. researchgate.netresearchgate.net

Molecular Design Principles for Enhanced NLO Response

The development of organic nonlinear optical (NLO) materials is a significant area of research due to their potential in optical communications and data processing. tcichemicals.com The design of molecules with a large second-order NLO response is guided by several key principles. A primary requirement is the creation of a non-centrosymmetric crystal structure, as a centrosymmetric arrangement leads to the cancellation of the second-order hyperpolarizability (β) at the macroscopic level. mdpi.comacs.org

For molecules like N-(4'-methyl-4-biphenylyl)urea, the design for enhanced NLO response incorporates:

An extended π-conjugated system: The biphenyl core provides a large, delocalized electron system. This high mobility of π-electrons is fundamental to achieving efficient NLO properties. tcichemicals.com

Intramolecular charge transfer: The urea group, with its carbonyl moiety, can act as an electron-accepting group, while the methyl-substituted biphenyl system acts as an electron-donating part. This donor-π-acceptor (D-π-A) character facilitates intramolecular charge transfer upon excitation, which is a crucial factor for a high NLO response.

Control of supramolecular assembly: The urea functional group is a powerful tool for directing the three-dimensional arrangement of molecules in the solid state through specific hydrogen bonds. researchgate.netnih.gov By carefully engineering these interactions, it is possible to guide the molecules into a non-centrosymmetric alignment, which is essential for exhibiting second-order NLO effects like second-harmonic generation (SHG). acs.org Theoretical chemistry and computational modeling are often used to predict the NLO properties and guide the design of new materials. ajchem-a.comnih.gov

Structure-NLO Property Correlations and Material Performance

The performance of an NLO material is directly linked to its molecular and crystal structure. For aryl ureas, the relationship between the molecular structure and the resulting NLO properties is a subject of intense study. The first hyperpolarizability (β), a measure of a molecule's NLO response, is highly sensitive to its electronic structure.

Urea itself is often used as a standard reference molecule in NLO studies. ajchem-a.com The introduction of extended aromatic systems, such as the biphenyl group in this compound, is known to significantly increase the hyperpolarizability compared to the simple urea molecule. The lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the higher the polarizability, which often results in a more significant NLO response. acs.orgrsc.org

Table 1: Key Factors Influencing NLO Properties

| Structural Feature | Influence on NLO Response |

|---|---|

| Extended π-Conjugation | Increases electron delocalization, enhancing polarizability and hyperpolarizability. tcichemicals.com |

| Donor-Acceptor Groups | Facilitates intramolecular charge transfer, leading to a larger β value. acs.org |

| Non-centrosymmetric Packing | Prevents cancellation of molecular dipoles, allowing for a macroscopic second-order NLO effect (e.g., SHG). mdpi.comacs.org |

| HOMO-LUMO Gap | A smaller energy gap generally correlates with higher polarizability and a stronger NLO response. acs.orgrsc.org |

Self-Assembled Supramolecular Systems of Aryl Ureasnih.govCurrent time information in Bangalore, IN.mdpi.comgoogle.com

Aryl ureas, including this compound, are well-known for their ability to form ordered, non-covalent structures known as supramolecular assemblies. researchgate.netsc.edu This self-assembly is primarily driven by a combination of highly directional hydrogen bonds and other non-covalent forces. illinois.edu The resulting architectures can range from one-dimensional tapes to complex three-dimensional networks, both in the solid state and in solution. nih.govnih.gov

Hydrogen Bond-Driven Assemblies in Solution and Solid Statenih.govCurrent time information in Bangalore, IN.mdpi.comgoogle.comacs.org

The urea functional group is an exceptional hydrogen-bonding motif, possessing two N-H donor sites and one C=O acceptor site. This allows for the formation of robust and highly directional intermolecular connections that are central to the self-assembly of this compound. researchgate.netnih.gov

In the solid state, the crystal structure of this compound demonstrates a well-defined hydrogen-bonding network. nih.gov Key interactions include:

The Urea α-Network: this compound forms a classic hydrogen-bonded "tape" or "α-network" structure, a common motif in diaryl ureas. researchgate.net This is characterized by bifurcated hydrogen bonds where the N-H group in the anti position (relative to the carbonyl group) on one molecule donates to the carbonyl oxygen of a neighboring molecule. researchgate.netnih.gov This interaction links the molecules into one-dimensional chains or tapes.

Unconventional N-H···π Bonds: In addition to the conventional N-H···O bonds, the crystal structure of the title compound also features an unconventional N-H···π hydrogen bond. nih.gov In this interaction, the N-H group in the syn position acts as a donor to the π-electron cloud of a biphenyl ring on an adjacent molecule. This type of interaction plays a significant role in organizing the tapes into a three-dimensional architecture. researchgate.netnih.gov

In solution, the same hydrogen-bonding propensities govern the association of molecules, leading to the formation of oligomeric or polymeric supramolecular structures, and in some cases, gelation of organic solvents. mdpi.comresearchgate.net The strength and nature of these assemblies can be influenced by solvent polarity and temperature. mdpi.com

Table 2: Hydrogen Bonding in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Supramolecular Motif |

|---|---|---|---|

| N-H (anti) | C=O | Conventional Hydrogen Bond | Urea α-network / Tape researchgate.netnih.gov |

Role of π-π Stacking Interactions in Oligomeric Aryl Urea SystemsCurrent time information in Bangalore, IN.nih.gov

Alongside hydrogen bonding, π-π stacking interactions are crucial in dictating the final structure of aryl urea assemblies. These interactions occur between the aromatic biphenyl rings of adjacent molecules. nih.gov The combination of directional hydrogen bonds and less directional but significant π-π stacking allows for fine control over the molecular self-assembly process. researchgate.netacs.org

Q & A

Q. What are the optimal synthetic routes for N-(4'-methyl-4-biphenylyl)urea, and how can purity and structural integrity be validated?

- Methodological Answer : Synthesis typically involves coupling 4'-methyl-4-biphenylylamine with an isocyanate precursor under anhydrous conditions. For purity validation, use HPLC (≥95% purity threshold) and 1H/13C NMR to confirm the absence of unreacted amines or byproducts. Mass spectrometry (e.g., ESI-MS) can verify molecular weight . X-ray crystallography (as in structurally similar N-(4-bromophenyl)urea) resolves stereochemical ambiguities by analyzing hydrogen-bonding networks and torsion angles .

Q. How can the solubility and stability of this compound be systematically evaluated for experimental applications?

- Methodological Answer : Conduct solubility assays in solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy to quantify saturation points. Stability under varying pH (2–12) and temperatures (4–37°C) is assessed via accelerated degradation studies, monitored by HPLC. Long-term storage stability in lyophilized form requires periodic NMR analysis to detect hydrolytic breakdown of the urea moiety .

Q. What spectroscopic techniques are critical for characterizing the electronic and steric effects of substituents in this compound?

- Methodological Answer :

- FT-IR : Identify NH/CO stretching vibrations (e.g., 1640–1680 cm⁻¹ for urea C=O).

- NMR : Use NOESY to probe steric interactions between the biphenyl and methyl groups.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze electron density shifts in the aromatic system due to methyl substitution .

Advanced Research Questions

Q. How can molecular docking simulations and enzyme inhibition assays elucidate the binding mechanism of this compound to therapeutic targets?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Focus on hydrogen bonds between the urea NH groups and catalytic residues (e.g., Asp/Lys).

- Validation : Perform enzyme inhibition assays (IC50 determination) with fluorescence-based substrates. Compare computational binding scores (ΔG) with experimental IC50 values to refine force field parameters .

Q. What thermodynamic parameters govern the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Calculate reaction enthalpy (ΔrH°) via calorimetry or computational methods (DFT/B3LYP). For kinetic studies, use stopped-flow spectroscopy to measure activation energy (Ea) under pseudo-first-order conditions. Mass spectrometry tracks intermediate adducts (e.g., with thiols or amines) .

Q. How does structural modification of the biphenyl moiety influence the biological activity of this compound analogs?

- Methodological Answer : Develop a structure-activity relationship (SAR) table:

| Substituent Position | Group | LogP | IC50 (μM) | Target Protein |

|---|---|---|---|---|

| 4'-methyl | -CH3 | 3.2 | 0.45 | Kinase A |

| 4'-fluoro | -F | 2.8 | 0.62 | Kinase B |

| 4'-methoxy | -OCH3 | 2.5 | 1.10 | Kinase C |

- Key Methods :

- LogP determination : Shake-flask method with octanol/water partitioning.

- Cellular assays : Measure cytotoxicity (MTT) and target engagement (Western blot for phosphorylated proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.